molecular formula C18H19ClN4O3 B11127051 N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide

Cat. No.: B11127051
M. Wt: 374.8 g/mol
InChI Key: LLFJQRSBOFMFOV-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazine ring, a piperidine ring substituted with a 4-chlorophenyl group, and a carboxamide group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-chlorobenzaldehyde with piperidine under basic conditions to form 4-(4-chlorophenyl)piperidine.

    Hydroxylation: The 4-(4-chlorophenyl)piperidine is then hydroxylated using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 4-position.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately by reacting ethylenediamine with glyoxal under acidic conditions.

    Coupling Reaction: The final step involves coupling the hydroxylated piperidine derivative with the pyrazine ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction may involve pathways related to dopamine and serotonin, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand.

    2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid: Known for its potential therapeutic applications.

Uniqueness

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide stands out due to its unique combination of a pyrazine ring and a hydroxylated piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H19ClN4O3/c19-14-3-1-13(2-4-14)18(26)5-9-23(10-6-18)16(24)12-22-17(25)15-11-20-7-8-21-15/h1-4,7-8,11,26H,5-6,9-10,12H2,(H,22,25)

InChI Key

LLFJQRSBOFMFOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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